molecular formula C12H24BNO3Si B11852078 (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid

(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid

Cat. No.: B11852078
M. Wt: 269.22 g/mol
InChI Key: NYDKNTMDWOFMIN-UHFFFAOYSA-N
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Description

(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to an oxazole ring, which is further substituted with a triisopropylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by borylation using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions on the oxazole ring.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of boronic esters or anhydrides.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Triisopropylsilyl)oxazol-5-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole-5-boronic acid pinacol ester
  • 2-Methylthiazole-5-boronic acid pinacol ester
  • 2-Hydroxypyrimidine-5-boronic acid pinacol ester

Uniqueness

(2-(Triisopropylsilyl)oxazol-5-yl)boronic acid is unique due to the presence of the triisopropylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Additionally, the combination of the oxazole ring and boronic acid group offers a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C12H24BNO3Si

Molecular Weight

269.22 g/mol

IUPAC Name

[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]boronic acid

InChI

InChI=1S/C12H24BNO3Si/c1-8(2)18(9(3)4,10(5)6)12-14-7-11(17-12)13(15)16/h7-10,15-16H,1-6H3

InChI Key

NYDKNTMDWOFMIN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)(O)O

Origin of Product

United States

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